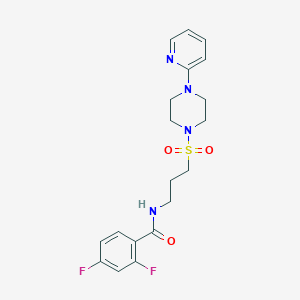

![molecular formula C25H33N5O2 B2538259 7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1015580-03-6](/img/structure/B2538259.png)

7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

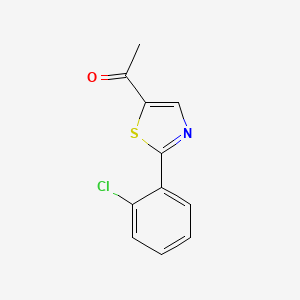

The compound "7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential pharmacological properties. Pyrazolo[1,5-a]pyrimidines have been explored for their anti-inflammatory, antifungal, and enzyme inhibition activities, making them a versatile scaffold for drug development.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of 3-aminopyrazoles with various esters or aldehydes. For instance, 7-alkylaminopyrazolo[1,5-a]pyrimidines were synthesized from 7-chloro precursors, which were prepared from 7-hydroxy analogues obtained via condensation reactions . Similarly, novel 7-aryl and 7-spiropyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives were synthesized through a cyclocondensation reaction between pyrazolopyridinediamines and aldehydes or cyclic ketones . These methods highlight the versatility of the pyrazolo[1,5-a]pyrimidine core in generating a wide array of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused to a pyrazole moiety. Structural modifications, such as the introduction of various substituents at different positions on the core structure, have been shown to significantly affect the biological activity of these compounds. For example, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been studied to optimize the anti-inflammatory properties .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrimidine derivatives is influenced by the substituents attached to the core structure. The presence of amino groups, for instance, can facilitate further chemical modifications, such as alkylation, to produce compounds with varying chain lengths, which in turn can affect their biological activities . The ability to undergo cyclocondensation reactions also allows for the creation of novel derivatives with potential as enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their structural features. These properties can influence the pharmacokinetic profile of the compounds, including their solubility, stability, and ability to cross biological membranes. For example, compound 34a, a 7-aminopyrazolo[1,5-a]pyrimidine urea derivative, was found to possess a favorable pharmacokinetic profile and demonstrated efficacy in a murine model, suggesting that the physical and chemical properties of these derivatives can be optimized for in vivo applications .

科学的研究の応用

Therapeutic Applications and Biochemical Insights

Hyperuricemia and Neoplastic Diseases in Children

Allopurinol, a derivative of pyrazolo[3,4-d]pyrimidine, has been effectively used in the treatment and prevention of hyperuricemia in children with various neoplastic diseases. It has shown efficacy in reducing hyperuricemia and preventing uric acid nephropathy without significant toxicity, except for occasional mild skin rashes (Krakoff & Murphy, 1968).

Metabolic Studies

The metabolic disposition of allopurinol has been determined in mice, dogs, and human subjects, showing that it acts both as a substrate and an inhibitor of xanthine oxidase. Its conversion to alloxanthine, its major metabolite, indicates a complex interaction within the body's metabolic pathways (Elion, Kovensky, & Hitchings, 1966).

Treatment of Gout and Uric Acid Disorders

Research has highlighted allopurinol's success in universally lowering serum uric acid concentration and uric acid excretion to normal levels in subjects with primary and secondary gout and other disorders of uric acid metabolism. This emphasizes the compound's importance in managing gout, particularly in cases with azotemia, acute uric acid nephropathy, and uric acid urolithiasis (Ogryzlo et al., 1966).

作用機序

While the specific mechanism of action for “7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine” is not available, similar compounds have shown various biological activities. For example, pyrazolines and their derivatives have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

将来の方向性

The future directions for research on “7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine” and similar compounds could include further exploration of their biological activities and potential applications in medicine, given the promising properties of related compounds .

特性

IUPAC Name |

7-(4-cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-18-15-25(29-13-11-28(12-14-29)20-7-5-4-6-8-20)30-24(26-18)17-21(27-30)19-9-10-22(31-2)23(16-19)32-3/h9-10,15-17,20H,4-8,11-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOKHWNQMQCREDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C5=CC(=C(C=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Cyclohexylpiperazin-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2538185.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)

![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)